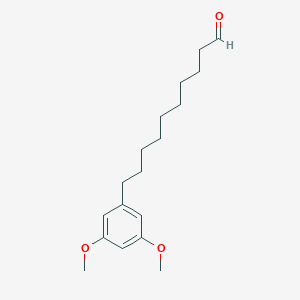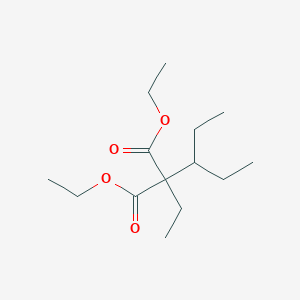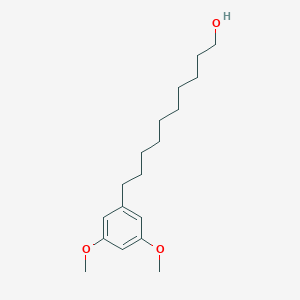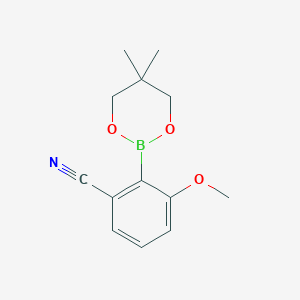
Aluminum, tris(decyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, tris(decyl)-, also known as aluminum decylate, is a chemical compound that is commonly used in laboratory experiments. It is a white or yellowish powder that is soluble in organic solvents and is often used as a surfactant or emulsifier.
Mecanismo De Acción
The mechanism of action of Aluminum, tris(decyl)- decylate is not fully understood, but it is believed that its surfactant properties play a key role in its ability to modify surfaces and stabilize emulsions. It is also thought to interact with the polar head groups of lipids and proteins, which can affect their structure and function.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Aluminum, tris(decyl)- decylate. However, studies have shown that it can cause skin irritation and may have toxic effects on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Aluminum, tris(decyl)- decylate in laboratory experiments is its ability to modify surfaces and stabilize emulsions. It is also relatively easy to synthesize and is readily available. However, its potential toxicity and limited understanding of its mechanism of action are important limitations to consider.
Direcciones Futuras
There are several future directions for research on Aluminum, tris(decyl)- decylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of its potential toxic effects and the development of safer alternatives. Additionally, there is interest in exploring its use in novel applications, such as in the production of functional materials and in the study of biological interfaces.
Métodos De Síntesis
The synthesis of Aluminum, tris(decyl)- decylate can be achieved through the reaction of Aluminum, tris(decyl)- chloride with decyl alcohol. The reaction is typically carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pressure.
Aplicaciones Científicas De Investigación
Aluminum decylate has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles, as a stabilizer in the preparation of emulsions, and as a reagent in the modification of surfaces. It has also been used in the production of polymeric materials and in the study of interfacial phenomena.
Propiedades
Número CAS |
1726-66-5 |
|---|---|
Nombre del producto |
Aluminum, tris(decyl)- |
Fórmula molecular |
C30H63Al |
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
tris-decylalumane |
InChI |
InChI=1S/3C10H21.Al/c3*1-3-5-7-9-10-8-6-4-2;/h3*1,3-10H2,2H3; |
Clave InChI |
USJZIJNMRRNDPO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCC[Al](CCCCCCCCCC)CCCCCCCCCC |
Otros números CAS |
1726-66-5 |
Vida útil |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



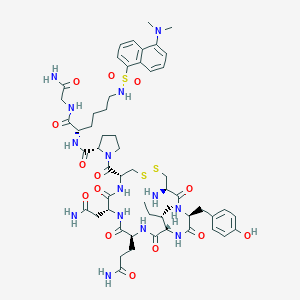

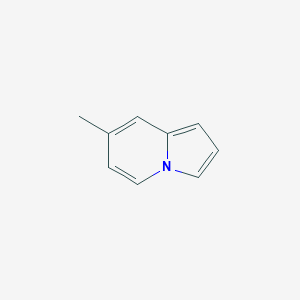
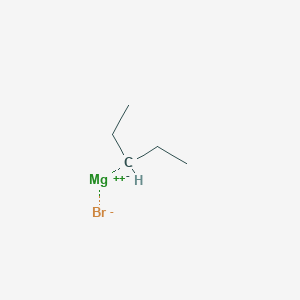
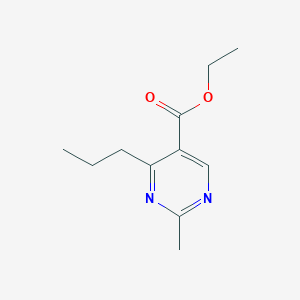

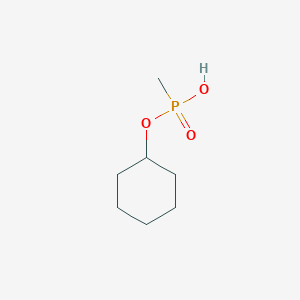
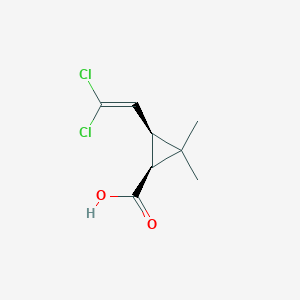

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)
